1-(Pentafluoroethyl)trifluoroethanesultone
Overview
Description
1-(Pentafluoroethyl)trifluoroethanesultone is a chemical compound with the molecular formula C₄F₈O₃S and a molecular weight of 280.09 g/mol . It is also known by its systematic name, 1,2-Oxathietane, 3,4,4-trifluoro-3-(1,1,2,2,2-pentafluoroethyl)-, 2,2-dioxide . This compound is characterized by the presence of both pentafluoroethyl and trifluoroethanesultone groups, making it a highly fluorinated sulfone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Pentafluoroethyl)trifluoroethanesultone can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
1-(Pentafluoroethyl)trifluoroethanesultone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Pentafluoroethyl)trifluoroethanesultone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Pentafluoroethyl)trifluoroethanesultone include:
- 1,1,2,2-Tetrafluoroethylsulfonyl fluoride
- Trifluoromethanesulfonyl fluoride
- Pentafluoroethylsulfonyl chloride
Uniqueness
This compound is unique due to its combination of pentafluoroethyl and trifluoroethanesultone groups, which confer high fluorine content and unique chemical properties. This makes it particularly useful in applications requiring high chemical resistance and stability .
Properties
IUPAC Name |
3,4,4-trifluoro-3-(1,1,2,2,2-pentafluoroethyl)oxathietane 2,2-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O3S/c5-1(6,3(8,9)10)2(7)4(11,12)15-16(2,13)14 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQNCGMSDNWFBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023137 | |
Record name | 3,4,4-Trifluoro-3-(pentafluoroethyl)-1,2l6-oxathietane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108858-07-7 | |
Record name | 3,4,4-Trifluoro-3-(pentafluoroethyl)-1,2l6-oxathietane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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